molecular formula C12H24N2O5 B12896637 Oxydiethane-2,1-diyl bis(propan-2-ylcarbamate) CAS No. 6271-03-0

Oxydiethane-2,1-diyl bis(propan-2-ylcarbamate)

Cat. No.: B12896637
CAS No.: 6271-03-0
M. Wt: 276.33 g/mol
InChI Key: ANHDPOPZVMGCCP-UHFFFAOYSA-N
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Description

Oxybis(ethane-2,1-diyl) bis(isopropylcarbamate) is a chemical compound known for its unique structural properties and potential applications in various fields This compound consists of an oxybis(ethane-2,1-diyl) backbone with two isopropylcarbamate groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxybis(ethane-2,1-diyl) bis(isopropylcarbamate) typically involves the reaction of oxybis(ethane-2,1-diyl) with isopropyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of oxybis(ethane-2,1-diyl) bis(isopropylcarbamate) may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes the use of high-purity reagents and solvents, as well as stringent quality control measures to monitor the reaction progress and product purity.

Chemical Reactions Analysis

Types of Reactions

Oxybis(ethane-2,1-diyl) bis(isopropylcarbamate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.

    Substitution: The isopropylcarbamate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxybis(ethane-2,1-diyl) bis(isopropylcarbamate) derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with fewer oxygen atoms.

Scientific Research Applications

Oxybis(ethane-2,1-diyl) bis(isopropylcarbamate) has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of oxybis(ethane-2,1-diyl) bis(isopropylcarbamate) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Oxybis(ethane-2,1-diyl) bis(isopropylcarbamate) can be compared with other similar compounds, such as:

    Oxybis(ethane-2,1-diyl) bis(ethylcarbamate): This compound has ethylcarbamate groups instead of isopropylcarbamate groups, leading to different chemical and biological properties.

    Oxybis(ethane-2,1-diyl) bis(methylcarbamate): The presence of methylcarbamate groups results in distinct reactivity and applications compared to oxybis(ethane-2,1-diyl) bis(isopropylcarbamate).

The uniqueness of oxybis(ethane-2,1-diyl) bis(isopropylcarbamate) lies in its specific structural features and the resulting chemical and biological properties, which make it suitable for various specialized applications.

Properties

CAS No.

6271-03-0

Molecular Formula

C12H24N2O5

Molecular Weight

276.33 g/mol

IUPAC Name

2-[2-(propan-2-ylcarbamoyloxy)ethoxy]ethyl N-propan-2-ylcarbamate

InChI

InChI=1S/C12H24N2O5/c1-9(2)13-11(15)18-7-5-17-6-8-19-12(16)14-10(3)4/h9-10H,5-8H2,1-4H3,(H,13,15)(H,14,16)

InChI Key

ANHDPOPZVMGCCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)OCCOCCOC(=O)NC(C)C

Origin of Product

United States

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